![molecular formula C10H11FO4S B1430749 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride CAS No. 1803607-43-3](/img/structure/B1430749.png)
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride
Overview
Description
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride (MDBSF) is a fluorinated sulfonyl compound that has been widely used in scientific research applications. It is a versatile compound with a wide variety of potential applications in organic synthesis, biochemistry, and pharmacology. MDBSF is a useful reagent for the synthesis of various compounds, including drugs, and has been used in many biochemical and physiological studies.
Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the development of new pharmaceuticals. It has been applied as a reactant for the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . Its unique properties make it a valuable asset in synthesizing compounds with potential antibacterial and antimonooxidase activities .
Organic Synthesis
In organic chemistry, this compound serves as a building block for complex molecules. It’s used in the synthesis of fluorinated spirobenzofuran piperidines as s1 receptor ligands and in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization .
Analytical Chemistry
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride: is instrumental in analytical methods such as NMR, HPLC, LC-MS, and UPLC. These techniques are crucial for determining the purity, molecular structure, and concentration of substances .
Material Science
The compound finds applications in material science, particularly in the synthesis of hyperbranched polyethers via copolymerization with cyclic carbonates containing phthalimide moieties . This process is significant for creating new materials with desired physical properties.
Biochemistry Research
In biochemistry, it’s used for studying enzyme inhibition and receptor binding due to its ability to interact with biological molecules. This interaction is key to understanding the biochemical pathways and designing inhibitors for therapeutic purposes .
Industrial Applications
While specific industrial applications are not detailed in the available data, the compound’s role in the synthesis of various materials suggests potential uses in manufacturing processes that require precise chemical reactions .
properties
IUPAC Name |
4-(2-methyl-1,3-dioxolan-2-yl)benzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4S/c1-10(14-6-7-15-10)8-2-4-9(5-3-8)16(11,12)13/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFYUDQLBCNNLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(C=C2)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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